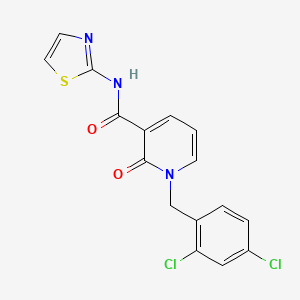![molecular formula C22H21N5O2 B2664193 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide CAS No. 1001797-96-1](/img/structure/B2664193.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
The compound 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide, along with similar heterocyclic derivatives, has been explored for its computational and pharmacological potential. Research indicates its utility in toxicity assessment, tumor inhibition, and free radical scavenging, highlighting its potential in cancer therapy and antioxidant applications. This compound and its derivatives have shown binding and moderate inhibitory effects in various assays, signifying their diverse biological activities (Faheem, 2018).
Anticonvulsant Activity Evaluation
Investigations into the synthesis and molecular modelling of derivatives of this compound suggest promising anticonvulsant activities. The studies demonstrate the potential use of these compounds as anticonvulsant agents, indicating their role in the development of new medications for epilepsy and related disorders (Ghareb et al., 2017).
Antibacterial and Anti-inflammatory Properties
Studies on the synthesis of various derivatives of this compound have shown notable antibacterial and anti-inflammatory activities. These properties make it a candidate for the development of new antimicrobial and anti-inflammatory drugs, offering potential applications in treating infections and inflammatory conditions (Chavan & Hosamani, 2018).
Insecticidal and Antimicrobial Potential
Research into pyrimidine linked pyrazole heterocyclics, related to this compound, has revealed significant insecticidal and antimicrobial potential. This suggests its usefulness in agricultural and public health sectors for controlling pests and microbial infections (Deohate & Palaspagar, 2020).
Antioxidant Activity
The compound's derivatives have shown promising antioxidant activities, indicating their potential in combating oxidative stress-related diseases. This aspect could be crucial in the development of new therapeutic agents targeting conditions caused by oxidative damage (Taha, 2012).
Fluorescent Chemosensor Applications
The compound has been studied for its application in the development of fluorescent chemosensors. These applications are significant in analytical chemistry for the detection and quantification of ions and molecules, showcasing its potential in environmental monitoring and diagnostic assays (Asiri et al., 2018).
Photochromic Properties
Investigations have been conducted into the photochromic properties of derivatives of this compound. This research opens up potential applications in materials science, particularly in the development of smart materials that change color in response to light exposure (Hao et al., 2020).
Synthesis of Novel Polymers
The compound has been utilized in the synthesis of novel polymers, particularly those with specific functional groups. This indicates its role in the field of polymer science, particularly in developing new materials with unique physical and chemical properties (Chung & Hsiao, 2008).
Antitumor Activities
Compounds containing this molecule have been synthesized and evaluated for their antitumor activities. This suggests its potential in the development of new anticancer drugs, offering possibilities for novel treatments for various cancer types (Yuan et al., 2014).
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-12-21(29)26(22(23-14)27-16(3)11-15(2)25-27)13-20(28)24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGTCIUPIHQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

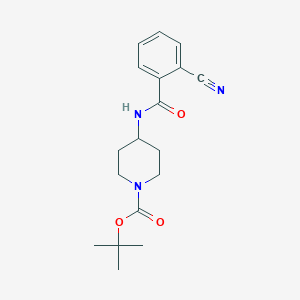
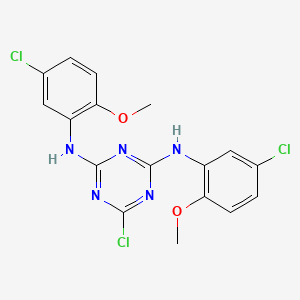
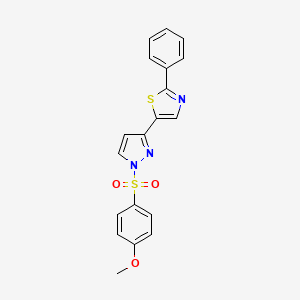
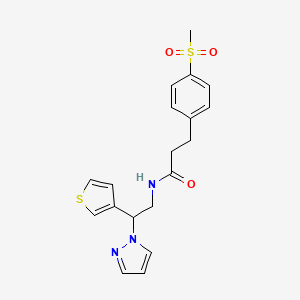

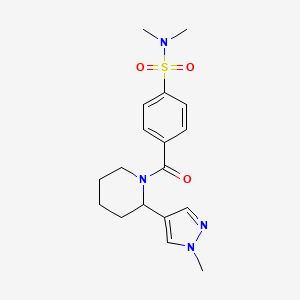
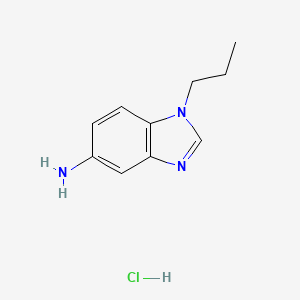
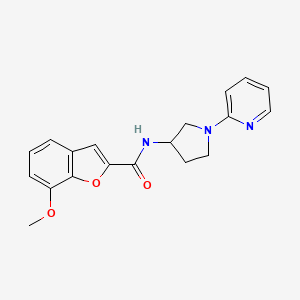
![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)
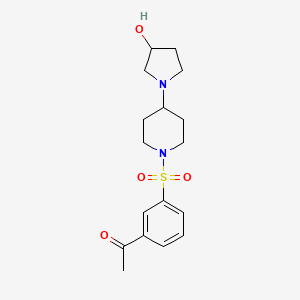
![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)
![N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2664126.png)
